molecular formula C9H4BrCl2F3O B13723463 3'-Bromo-6'-chloro-2'-(trifluoromethyl)phenacyl chloride

3'-Bromo-6'-chloro-2'-(trifluoromethyl)phenacyl chloride

Cat. No.: B13723463
M. Wt: 335.93 g/mol
InChI Key: VIAUGEUCSALSRQ-UHFFFAOYSA-N
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Description

3’-Bromo-6’-chloro-2’-(trifluoromethyl)phenacyl chloride is an organic compound with the molecular formula C9H4BrCl2F3O It is a derivative of phenacyl chloride, characterized by the presence of bromine, chlorine, and trifluoromethyl groups on the aromatic ring

Properties

Molecular Formula

C9H4BrCl2F3O

Molecular Weight

335.93 g/mol

IUPAC Name

1-[3-bromo-6-chloro-2-(trifluoromethyl)phenyl]-2-chloroethanone

InChI

InChI=1S/C9H4BrCl2F3O/c10-4-1-2-5(12)7(6(16)3-11)8(4)9(13,14)15/h1-2H,3H2

InChI Key

VIAUGEUCSALSRQ-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C(=C1Cl)C(=O)CCl)C(F)(F)F)Br

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3’-Bromo-6’-chloro-2’-(trifluoromethyl)phenacyl chloride typically involves multi-step organic reactions One common method is the Friedel-Crafts acylation, where an aromatic compound is acylated using an acyl chloride in the presence of a Lewis acid catalyst like aluminum chloride (AlCl3)

Industrial Production Methods

Industrial production of this compound may involve large-scale halogenation and acylation processes. The reaction conditions are optimized to ensure high yield and purity of the final product. The use of continuous flow reactors and advanced purification techniques like distillation and crystallization are common in industrial settings.

Chemical Reactions Analysis

Types of Reactions

3’-Bromo-6’-chloro-2’-(trifluoromethyl)phenacyl chloride undergoes various chemical reactions, including:

    Substitution Reactions: The halogen atoms (bromine and chlorine) can be substituted with other nucleophiles.

    Oxidation Reactions: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction Reactions: Reduction can lead to the formation of alcohols or alkanes.

Common Reagents and Conditions

    Substitution: Nucleophiles like sodium hydroxide (NaOH) or potassium cyanide (KCN) can be used.

    Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are commonly employed.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

Major Products

    Substitution: Formation of substituted phenacyl derivatives.

    Oxidation: Formation of phenacyl ketones or carboxylic acids.

    Reduction: Formation of phenacyl alcohols or alkanes.

Scientific Research Applications

3’-Bromo-6’-chloro-2’-(trifluoromethyl)phenacyl chloride has several applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as an intermediate in the preparation of more complex molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential use in drug development, particularly in designing molecules with specific pharmacological properties.

    Industry: Utilized in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 3’-Bromo-6’-chloro-2’-(trifluoromethyl)phenacyl chloride involves its interaction with molecular targets through various pathways:

    Molecular Targets: The compound can interact with enzymes, receptors, and other biomolecules, leading to changes in their activity.

    Pathways Involved: It may affect signaling pathways, metabolic processes, and other cellular functions depending on its specific interactions.

Comparison with Similar Compounds

Similar Compounds

  • 3’-Bromo-2’-chloro-5’-(trifluoromethyl)phenacyl chloride
  • 4-Bromo-3-(trifluoromethyl)aniline

Uniqueness

3’-Bromo-6’-chloro-2’-(trifluoromethyl)phenacyl chloride is unique due to its specific substitution pattern on the aromatic ring, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for specific applications where other similar compounds may not be as effective.

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